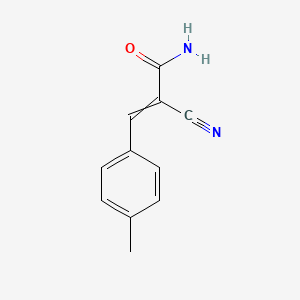![molecular formula C14H20N4O4 B12509152 2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)
2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Cbz-L-arginine, also known as Nalpha-carbobenzoxy-L-arginine, is a derivative of the amino acid L-arginine. It is commonly used in peptide synthesis as a protecting group for the alpha-amino group of arginine residues. This compound is characterized by its molecular formula C14H20N4O4 and a molecular weight of 308.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalpha-Cbz-L-arginine can be synthesized through the reaction of L-arginine with benzyloxycarbonyl chloride under alkaline conditions. The reaction involves the nucleophilic attack of the amino group of L-arginine on the carbonyl carbon of benzyloxycarbonyl chloride, resulting in the formation of Nalpha-Cbz-L-arginine .
Industrial Production Methods
In industrial settings, the synthesis of Nalpha-Cbz-L-arginine typically involves the use of cyanamide and Z-ORN-OH (Nalpha-Cbz-L-ornithine) as starting materials. The reaction is catalyzed by scandium tris(trifluoromethanesulfonate) in water at elevated temperatures (100°C) for 24 hours .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Cbz-L-arginine undergoes various chemical reactions, including:
Oxidation: The guanidino group of Nalpha-Cbz-L-arginine can be oxidized to form urea derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzyloxycarbonyl group can be selectively removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Oxidation: Urea derivatives.
Reduction: Amino derivatives.
Substitution: L-arginine and benzyl alcohol.
Scientific Research Applications
Nalpha-Cbz-L-arginine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the alpha-amino group of arginine residues during peptide synthesis.
Enzyme Inhibition Studies: Employed in the synthesis of renin inhibitors containing phosphorous acid derivatives.
Drug Development: Utilized in the synthesis of peptide deformylase inhibitors, such as BB-3497.
Proteomics Research: Used in the study of protein structure and function.
Mechanism of Action
The primary mechanism of action of Nalpha-Cbz-L-arginine involves the temporary protection of the alpha-amino group of arginine residues during peptide synthesis. This protection prevents unwanted reactions at the alpha-amino group, allowing selective modifications of other amino acid residues. The benzyloxycarbonyl group can be removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Nalpha-Cbz-L-arginine is unique due to its specific use as a protecting group for the alpha-amino group of arginine residues. Similar compounds include:
Nalpha-Cbz-L-lysine: Used as a protecting group for the alpha-amino group of lysine residues.
Nalpha-Cbz-L-ornithine: Used as a protecting group for the alpha-amino group of ornithine residues.
Nalpha-Cbz-L-histidine: Used as a protecting group for the alpha-amino group of histidine residues.
Each of these compounds serves a similar purpose in peptide synthesis but is specific to different amino acids, highlighting the versatility and specificity of Nalpha-Cbz-L-arginine in protecting arginine residues.
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSFUMSAFMFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
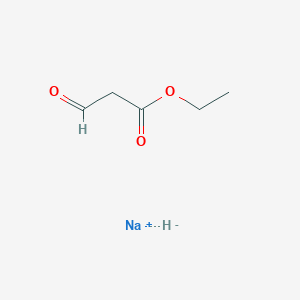
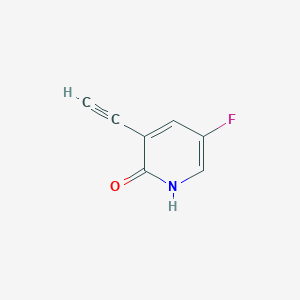
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)
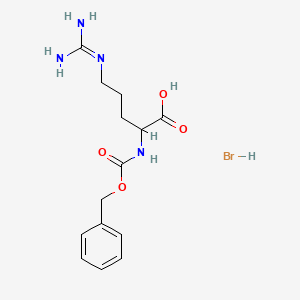

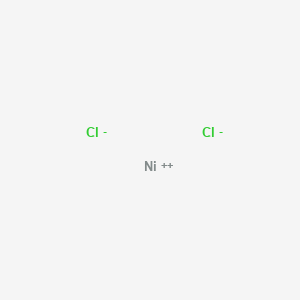
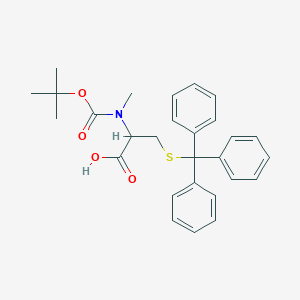

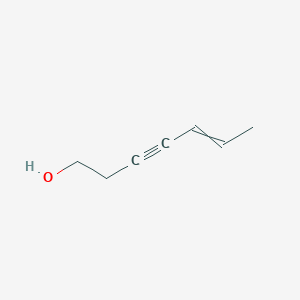
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12509120.png)
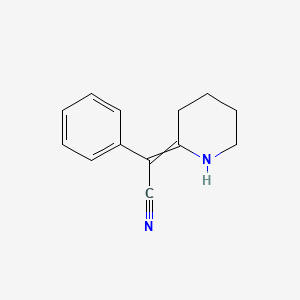
![4-(Benzyloxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B12509127.png)
![(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate](/img/structure/B12509135.png)
